molecular formula C24H21FN4O2 B5965241 (E)-3-[1-(4-acetamidophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide

(E)-3-[1-(4-acetamidophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide

Cat. No.: B5965241
M. Wt: 416.4 g/mol
InChI Key: DKWWEYYUXQBYME-CPNJWEJPSA-N
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Description

(E)-3-[1-(4-acetamidophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrole ring, a cyano group, and a fluorophenyl group.

Properties

IUPAC Name

(E)-3-[1-(4-acetamidophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4O2/c1-15-12-18(13-19(14-26)24(31)28-22-6-4-20(25)5-7-22)16(2)29(15)23-10-8-21(9-11-23)27-17(3)30/h4-13H,1-3H3,(H,27,30)(H,28,31)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWWEYYUXQBYME-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)NC(=O)C)C)C=C(C#N)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)NC(=O)C)C)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[1-(4-acetamidophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrole ring, the introduction of the acetamidophenyl group, and the addition of the cyano and fluorophenyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as crystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[1-(4-acetamidophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can lead to the formation of amines or other reduced products.

Scientific Research Applications

(E)-3-[1-(4-acetamidophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or a tool for studying biological processes.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: The compound could be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism by which (E)-3-[1-(4-acetamidophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole derivatives and compounds with cyano and fluorophenyl groups. Examples include cetylpyridinium chloride and domiphen bromide .

Uniqueness

What sets (E)-3-[1-(4-acetamidophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide apart is its unique combination of functional groups, which may confer specific properties and activities not found in other similar compounds

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